烟酸甲酯

描述

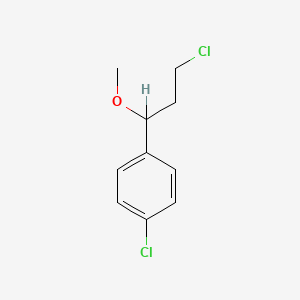

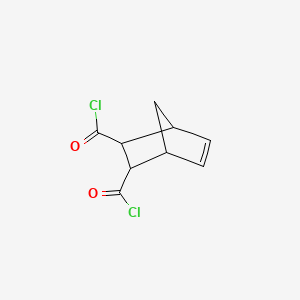

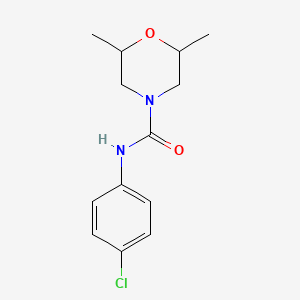

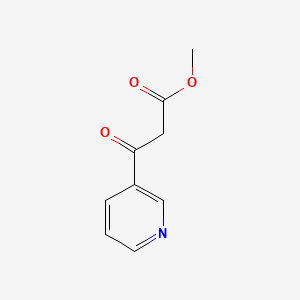

Methyl nicotinoylacetate, also known as methyl-3-pyridinecarboxylate, is a methyl ester derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically using methanol in the presence of a strong acid catalyst like sulfuric acid. The compound is known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons .

Synthesis Analysis

The synthesis of methyl nicotinoylacetate involves refluxing nicotinic acid with methanol and concentrated sulfuric acid. The reaction mixture is then neutralized with sodium bicarbonate and the esterification product is extracted into an organic solvent such as chloroform. Purification is achieved through column chromatography, and the purity is confirmed by thin-layer chromatography. The structure of the synthesized compound is verified using NMR and Mass spectroscopy, ensuring the correct formation of the target molecule .

Molecular Structure Analysis

The molecular structure of methyl nicotinoylacetate is confirmed through spectroscopic methods. NMR spectroscopy provides detailed information about the molecular environment of the hydrogen atoms within the compound, while Mass spectroscopy helps to determine the molecular weight and the structure of the molecule based on the fragmentation pattern. These techniques are crucial for confirming that the synthesized compound is indeed methyl nicotinoylacetate .

Chemical Reactions Analysis

Methyl nicotinoylacetate can be used as an intermediate in the synthesis of other chemical compounds. For example, it can undergo further chemical reactions to introduce additional functional groups or to modify its structure for the development of novel anti-infective agents. The trifluoromethylation of an aryl iodide using methyl chlorodifluoroacetate (MCDFA) is an example of a reaction that can be performed on a related compound, demonstrating the versatility of nicotinate esters in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinoylacetate include its appearance as a white powder with a melting point of 40-42°C. The yield of the synthesis is reported to be 23.39%. Its chemical properties, such as antinociceptive activity, have been evaluated through biological assays. Oral doses of methyl nicotinoylacetate have been shown to significantly reduce pain responses in animal models, indicating its potential as a pain-relieving agent. The compound's efficacy in both peripheral and central antinociceptive activity has been demonstrated through the acetic acid-induced writhing and the hot plate test in mice .

科学研究应用

抗伤害感受活性

烟酸的衍生物烟酸甲酯已显示出对小鼠有效的周围和中枢抗伤害感受活性。该化合物减少了乙酸诱导的扭体数量,并延长了对热诱导疼痛的反应潜伏期,表明其在疼痛管理中的潜力 (Erharuyi 等,2015)。

外周血采集的增强

局部外用烟酸甲酯溶液已被研究作为改善外周血采集的方法,特别是对于静脉采血恐惧症或难以提供静脉血样的患者。这种治疗没有显着改变不同血细胞的比例,表明其安全性和可靠性 (Zhu 等,2022)。

糖尿病神经病变中的血管扩张

局部外用烟酸甲酯诱导的血管扩张已与糖尿病神经病变患者乙酰胆碱和硝普钠的血管舒张反应进行比较。烟酸甲酯诱导的皮肤血管扩张与这些其他药物的最大血管扩张相当,可能有助于增加血流量并预防糖尿病足部问题 (Caselli 等,2003)。

癌症中的代谢甲基化汇

烟酰胺 N-甲基转移酶 (NNMT) 使用 S-腺苷甲硫氨酸中的甲基单位产生 1-甲基烟酰胺,导致癌细胞的表观遗传状态发生改变。这突出了代谢酶失调与癌细胞甲基化格局改变之间的直接联系,表明了治疗的潜在靶点 (Ulanovskaya 等,2013)。

肝脏营养代谢的调节

NNMT 通过将烟酰胺甲基化为 N1-甲基烟酰胺 (MNAM) 而出现,已成为肝脏中的代谢调节剂。该酶在改变葡萄糖和胆固醇代谢中起作用,MNAM 补充剂显示出降低小鼠血清和肝脏胆固醇水平的益处 (Hong 等,2015)。

药理遗传学研究

美国国立卫生研究院药理遗传学研究网络专注于将药物反应与遗传变异相关联,包括用于治疗尼古丁成瘾等疾病的药物。这项研究可能与了解影响对烟酸甲酯等化合物反应的遗传因素有关 (Giacomini 等,2007)。

烟碱类的结构研究

烟碱类的结构研究

对烟碱类物质(如可替宁和尼古丁)的结构和构象的研究可以洞察官能团的添加(如烟酸甲酯中的官能团)如何影响其生化和药理作用。此类研究有助于了解这些化合物的分子特性 (Uriarte 等,2017)。

昆虫的表观遗传变化

对与烟酰胺衍生物相关的烟碱类物质的研究表明,这些化合物可以诱导蜜蜂的表观遗传变化。虽然与烟酸甲酯乙酰酯没有直接关系,但这项研究突出了烟碱类化合物对 DNA 甲基化和基因表达的更广泛影响 (Bebane 等,2019)。

抑制 NNMT 以治疗代谢紊乱

一项针对 NNMT(催化烟酰胺甲基化的酶)抑制的研究表明代谢益处,包括胰岛素敏感性和葡萄糖调节。这表明烟酰胺化合物甲基化过程对代谢健康的重要性 (Kannt 等,2018)。

皮肤血流反应

局部应用的烟酸甲酯对皮肤的血管扩张作用已被表征,为其在评估微循环和皮肤活力方面的潜在用途提供了见解。了解这些机制有助于评估其局部应用的功效和安全性 (Elawa 等,2019)。

新兴治疗靶点:NNMT

NNMT 在癌症等疾病中的作用使其成为新兴的治疗靶点。针对 NNMT 开发抑制剂对于治疗涉及烟酰胺甲基化的疾病至关重要。这项研究阐明了针对与烟酸甲酯乙酰酯等化合物的代谢相关的酶以用于治疗目的的重要性 (Gao 等,2021)。

皮肤中的微血管反应

烟酸甲酯对皮肤微血管反应的影响已经得到研究,强调了其在评估皮肤微循环的健康和活力方面的潜在用途。这项研究对于了解烟酸甲酯对皮肤血管系统局部影响尤为重要 (Elawa 等,2019)。

烟酸皮肤潮红

在患有精神分裂症和抑郁症的患者中,对烟酸(包括烟酸甲酯)的皮肤反应进行了比较。这项研究提供了对烟酰胺衍生物引发的皮肤反应及其潜在诊断应用的见解 (Bosveld-van Haandel 等,2006)。

NAMPT 抑制剂的预测性生物标记

对与烟酰胺代谢相互作用的 NAMPT 抑制剂的研究确定 NAPRT1 表达为预测性生物标记。这项工作突出了了解与烟酰胺代谢相关的遗传和表观遗传背景的重要性,这可能与烟酸甲酯乙酰酯有关 (Shames 等,2013)。

作用机制

Target of Action

Methyl nicotinoylacetate is a derivative of niacin, also known as vitamin B3 It’s known that niacin plays a crucial role in the metabolism of cells, particularly in the synthesis of fatty acids, cholesterol, and certain hormones .

Mode of Action

They act as precursors to coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic processes .

Biochemical Pathways

Methyl nicotinoylacetate likely participates in similar biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins. It plays a crucial role in the conversion of food into energy by acting as a coenzyme in energy transfer reactions, particularly the metabolism of glucose, fat, and alcohol .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of Methyl nicotinoylacetate’s action would likely be similar to that of niacin. Niacin is essential for the health of the skin, the functioning of the nervous system, and the maintenance of the gastrointestinal tract. It also has a role in the reduction of cholesterol and triglycerides in the blood .

属性

IUPAC Name |

methyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQKVXRLRKKRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068986 | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54950-20-8 | |

| Record name | Methyl β-oxo-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54950-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanoic acid, beta-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinepropanoic acid, β-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。